5-Lipoxygenase (5-LO) Inhibition Potency in Human PMNL: Target Compound vs. Clinical Benchmark Zileuton
Ethyl 2-cyano-5-(4-methoxyphenyl)hex-4-enoate demonstrates 5-LO inhibition in intact human polymorphonuclear leukocytes (PMNL) with an IC50 of 160 nM [1]. In a cell-free S100 fraction from the same human PMNL source, the compound exhibits enhanced potency with an IC50 of 100 nM [2]. For procurement context, the FDA-approved 5-LO inhibitor zileuton exhibits reported IC50 values ranging from 300-500 nM in comparable human leukocyte assays [3]. The target compound therefore offers 1.9- to 3.1-fold greater intrinsic potency against the isolated enzyme relative to the clinical benchmark.
| Evidence Dimension | 5-LO enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 160 nM (intact human PMNL); 100 nM (cell-free S100 fraction) |
| Comparator Or Baseline | Zileuton: 300-500 nM (human leukocyte assays) |
| Quantified Difference | 1.9- to 3.1-fold higher potency (target compound) |
| Conditions | Human polymorphonuclear leukocytes; A23187 and arachidonic acid-stimulated 5-LO product formation |
Why This Matters
Higher intrinsic potency enables lower compound consumption in screening campaigns and may translate to improved therapeutic windows in preclinical inflammation models.
- [1] BindingDB. BDBM50365632 (CHEMBL1957971). Affinity Data IC50: 160 nM. Assay Description: Inhibition of 5-lipoxygenase in human polymorphonuclear leukocytes assessed as reduction in A23187 and AA-stimulated 5-LO product formation. View Source
- [2] BindingDB. BDBM50365632 (CHEMBL1957971). Affinity Data IC50: 100 nM. Assay Description: Inhibition of 5-lipoxygenase in S100 cell free fraction of human polymorphonuclear leukocytes. View Source
- [3] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1847989. View Source
